molecular formula C12H9NO2 B090952 N-(4-Vinylphenyl)maleimide CAS No. 19007-91-1

N-(4-Vinylphenyl)maleimide

Cat. No. B090952
CAS RN: 19007-91-1
M. Wt: 199.2 g/mol
InChI Key: CJFAYQNLIBPJJY-UHFFFAOYSA-N
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Description

“N-(4-Vinylphenyl)maleimide” is a chemical compound with the molecular formula C12H9NO2 . It appears as a yellowish to green-yellow powder .


Synthesis Analysis

The synthesis of N-(4-Vinylphenyl)maleimide involves several raw materials including Sodium acetate, Ethanol, Potassium hydroxide, Acetone, CIS-BUTENEDIOIC ANHYDRIDE, Diethyl ether, and 2-(4-Aminophenyl)ethanol . In one study, vinyl acetate was copolymerized with different mole ratios of N-phenylmaleimide (NPMI) by a starvation feeding method .


Molecular Structure Analysis

The molecular structure of N-(4-Vinylphenyl)maleimide consists of a five-membered ring and an N-aryl substituted structure . The average mass of the molecule is 199.205 Da .


Chemical Reactions Analysis

N-phenylmaleimide (NPMI) exhibits remarkable thermal resistance properties when it forms homopolymers and copolymers . It can form alternating copolymers with electron-donating monomers such as styrene, isobutene, and vinyl ether . It can also copolymerize with electron-accepting monomers such as methyl methacrylate (MMA) or methyl acrylate (MA) through free radical copolymerization .


Physical And Chemical Properties Analysis

N-(4-Vinylphenyl)maleimide has a density of 1.1919 (rough estimate), a boiling point of 336.72°C (rough estimate), and a refractive index of 1.5880 (estimate) .

Scientific Research Applications

  • Polymer Synthesis : Radical polymerization of N-(4-Vinylphenyl)maleimide can yield insoluble polymers, likely due to polymerization of both vinyl and vinylene double bonds. Anionic polymerization using alkali metal t-butoxide initiators results in polymaleimide chains with pendant styrenic groups. Cationic polymerization gives polystyrene with pendant maleimide moieties (Hagiwara et al., 1991).

  • Graft Copolymerization : N-(4-Vinylphenyl)maleimide derivatives can be grafted onto poly(vinyl chloride) films using gamma irradiation. This process is influenced by radiation dose and monomer concentration, affecting the thermal properties of the grafted polymer (Abdel-Naby, 2001).

  • Electron Beam Curing : The electron beam curing of N-(4-Vinylphenyl)maleimide derivatives with reactive diluents like N-vinylpyrrolidone has been studied, revealing influences on the thermal stability of the resulting polymers. Higher concentrations of functionalized maleimide lead to better thermal stabilities (Pitchaimari et al., 2014).

  • Functional Modification : Poly(vinyl alcohol) can be functionally modified with maleimide compounds, creating potential for photocross-linking and "thiol click" reactions (Găină et al., 2016).

  • Controlled Radical Copolymerization : N-(4-Vinylphenyl)maleimide and styrene can undergo controlled radical copolymerization using the RAFT process, improving the thermomechanical property of the resulting polymer (Yan-bing, 2008).

  • Thermal Properties : Studies have been conducted on the thermal properties of polymers synthesized from N-(4-Vinylphenyl)maleimide derivatives, revealing details about their thermal degradation kinetics and stability (Mathew et al., 2000).

  • Solvent Influence in Copolymerization : The influence of solvents on the copolymerization of N-(4-Vinylphenyl)maleimide derivatives has been analyzed, demonstrating the role of molecular association in the reactivity of the maleimide (Elsabee et al., 1983).

  • Functional Group Selective Polymerization : N-(4-Vinylphenyl)maleimide allows for selective polymerization based on the functional group, enabling the synthesis of polymers with specific characteristics (Hirata et al., 2009).

Safety And Hazards

N-(4-Vinylphenyl)maleimide may cause eye and skin irritation, as well as respiratory and digestive tract irritation . It is advised to handle this chemical with proper personal protective equipment and to store it in a well-ventilated place .

Future Directions

The introduction of NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) main chain significantly improves their thermal resistance properties . Future research could focus on overcoming the challenge of co-polymerization of NPMI with low-reactive vinyl acetate .

properties

IUPAC Name

1-(4-ethenylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFAYQNLIBPJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370613
Record name N-(4-VINYLPHENYL)MALEIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Vinylphenyl)maleimide

CAS RN

19007-91-1
Record name N-(4-VINYLPHENYL)MALEIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
T Hagiwara, I Suzuki, K Takeuchi, H Hamana… - …, 1991 - ACS Publications
Few monomers that have two polymerizable vinyl groups such as divinylbenzene and methylene dimethacrylate are utilized as cross-linking agents. In these monomers the reactivities …
Number of citations: 40 pubs.acs.org
W Itou, T Hagiwara - Reactive and Functional Polymers, 2016 - Elsevier
In this study, a novel monomer molecule, N-(4-ethynylphenyl)maleimide (EPMI) with two polymerizable and modifiable groups (ethynyl and maleimido) was synthesized. Both radical …
Number of citations: 2 www.sciencedirect.com
S Kuroda, T Hagiwara - Polymer, 2010 - Elsevier
4-Substituted styrenes (substituent: methoxy, methyl, acetoxy, maleimido and none), were cationically polymerized with an initiator system involving poly(p-maleimidostyrene)(PMS) as …
Number of citations: 3 www.sciencedirect.com
H Hirata, Y Iwama, S Kuroda, T Fukuda… - Reactive and Functional …, 2009 - Elsevier
A novel bifunctional monomer, (4-maleimidophenyl)oxirane (MAPO), with very reactive maleimido and epoxy groups, was prepared through the selective oxidation of the two carbon–…
Number of citations: 11 www.sciencedirect.com
S Kuroda, T Hagiwara - Polymer, 2011 - Elsevier
A new reactive and functionalized polystyrene with a maleimide moiety at the one polymer end was synthesized with N-(4-(1-chloroethyl)pheyl)maleimide (CEPMI)/SnCl 4 /tetra-…
Number of citations: 8 www.sciencedirect.com
HJ Gao, ZH Jin - Advanced Materials Research, 2014 - Trans Tech Publ
A kind of N-substituted maleimide - having two olefinic bonds with different reactivities, (S)-N-Maleoyl-L-leucine allyl ester ((S)-ALMI), was synthesized from maleic anhydride, L-leucine …
Number of citations: 0 www.scientific.net
JC Meng, C Averbuj, WG Lewis, G Siuzdak… - Angewandte …, 2004 - Wiley Online Library
Desorption/ionization on silicon mass spectrometry (DIOSMS) uses porous silicon (pSi) to generate gas-phase ions of small (< 3000 Da) molecules without a matrix by using standard …
Number of citations: 63 onlinelibrary.wiley.com
XY Wang, S Uchiyama - Materials Science Forum, 2009 - Trans Tech Publ
This paper describes recent advances in the development of bioelectrochemistry research which is focused on the advanced design and preparation of enzyme-based amperometric …
Number of citations: 4 www.scientific.net
H Gao, Y Isobe, K Onimura, T Oishi - Polymer journal, 2007 - nature.com
(S)-N-Maleoyl-L-leucine allyl ester ((S)-ALMI), a kind of N-substituted maleimide having two double bonds with different reactivities, was newly synthesized from maleic anhydride, L-…
Number of citations: 17 www.nature.com
S Uchiyama, R Tomita, N Sekioka, E Imaizumi… - …, 2006 - Elsevier
Sulfhydryl groups of glucose oxidase (GOD) were reacted with maleimide groups of polymaleimidostyrene (PMS) which was coated onto the porous carbon sheet, and the carbon sheet …
Number of citations: 21 www.sciencedirect.com

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